molecular formula C12H8Cl3N3O2 B579921 1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone CAS No. 15957-48-9

1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone

Cat. No.: B579921
CAS No.: 15957-48-9
M. Wt: 332.565
InChI Key: PIZAGUGFAMOMMO-UHFFFAOYSA-N
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Description

1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone is a synthetic organic compound characterized by the presence of a trichlorophenyl group, a propeneamido group, and a pyrazolone ring

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds have been found to targetCyclin-dependent kinase 2 . This protein plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest.

Mode of Action

It is likely that it interacts with its target through adonor-acceptor mechanism . This involves the transfer of an electron from the compound (donor) to its target (acceptor), leading to changes in the target’s function.

Biochemical Pathways

Compounds with similar structures have been found to influenceintramolecular charge transfer (ICT) interactions . These interactions can affect various biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been found to exhibitphotothermal conversion efficiencies , suggesting potential applications in photothermal therapy.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the photostability of similar compounds has been found to be enhanced by terminal modification of carbazole donor . This suggests that the compound’s action could be influenced by light exposure.

Safety and Hazards

2,4,6-Trichlorophenol, a related compound, is harmful if swallowed, causes skin and eye irritation, and is suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Donor engineering of diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals for controlling the intramolecular charge transfer and near-infrared photothermal conversion has been studied . This research suggests that organic radicals have potential for application in photothermal therapy in the near future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone typically involves the reaction of 2,4,6-trichlorophenylhydrazine with an appropriate acylating agent under controlled conditions. One common method includes the use of acetic anhydride as the acylating agent, which reacts with 2,4,6-trichlorophenylhydrazine in the presence of a base such as sodium acetate to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trichlorophenyl)-3-propeneamido-5-pyrazolone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a trichlorophenyl group, a propeneamido group, and a pyrazolone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[3-oxo-2-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3N3O2/c1-2-10(19)16-9-5-11(20)18(17-9)12-7(14)3-6(13)4-8(12)15/h2-5,17H,1H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZAGUGFAMOMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=O)N(N1)C2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40703104
Record name N-[5-Oxo-1-(2,4,6-trichlorophenyl)-2,5-dihydro-1H-pyrazol-3-yl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15957-48-9
Record name N-[5-Oxo-1-(2,4,6-trichlorophenyl)-2,5-dihydro-1H-pyrazol-3-yl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40703104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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